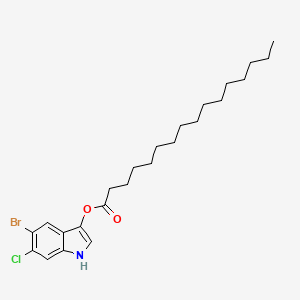

5-Brom-6-chlor-3-indoxylpalmitat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

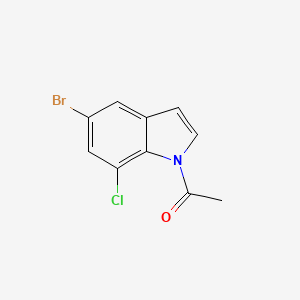

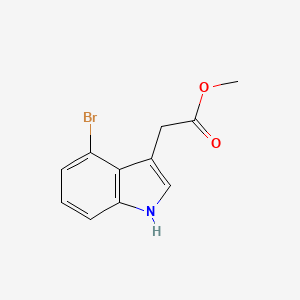

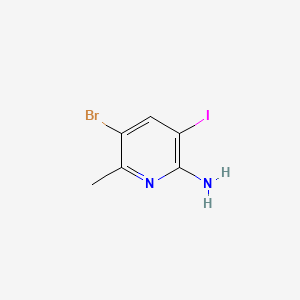

5-Bromo-6-chloro-1H-indol-3-yl palmitate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-6-chloro-1H-indol-3-yl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chloro-1H-indol-3-yl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bakterienerkennung

5-Brom-6-chlor-3-indoxylpalmitat wird zum Nachweis von Bakterien verwendet . Die Methode basiert auf der Verwendung spezifischer Enzymsubstrate für ein bestimmtes bakterielles Marker-Enzym, das an eine signalogenische Einheit konjugiert ist . Nach der enzymatischen Reaktion wird der Signalophor aus dem synthetischen Substrat freigesetzt, wodurch ein spezifisches und messbares Signal erzeugt wird .

Chromogenes Substrat

Die Verbindung wird als chromogenes Substrat für Carboxylesterase eingesetzt . Beim Spalten bildet sich ein blauer Niederschlag , wodurch es für visuelle Nachweismethoden geeignet ist.

Enzymaktivitätserkennung

Ein Beispiel für seine Verwendung ist der Nachweis der β-Galactosidase-Aktivität . Die enzymatische Spaltung des Substrats erzeugt ein spezifisches Produkt, das leicht nachgewiesen werden kann .

Biochemische Forschung

This compound wird aufgrund seiner Eigenschaften als Substrat für bestimmte Enzyme in verschiedenen biochemischen Forschungsanwendungen eingesetzt .

Klinische Diagnostik

Die Möglichkeit, Bakterienspezies nachzuweisen und zu identifizieren, ist in der klinischen Diagnostik von größter Bedeutung . Die Entwicklung von Methoden zum Nachweis von Bakterien hat sich in den letzten 70 Jahren entwickelt . Gesundheitsbedrohungen wie das Auftreten von multiresistenten bakteriellen Krankheitserregern motivierten die weltweite wissenschaftliche Gemeinschaft, Methoden zur Bakterienerkennung zu entwickeln, die schnell, spezifisch und wirtschaftlich rentabel sind .

Umweltanalytik

Die Verbindung wird auch in der Umweltanalytik eingesetzt . Die Möglichkeit, Bakterienspezies nachzuweisen und zu identifizieren, ist in der Umweltanalytik entscheidend .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to inhibit enzymes, interact with cell receptors, or interfere with cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or alter the activity of key enzymes .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

5-Bromo-6-chloro-1H-indol-3-yl palmitate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl palmitate, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

5-Bromo-6-chloro-1H-indol-3-yl palmitate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Furthermore, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl palmitate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-6-chloro-1H-indol-3-yl palmitate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . Studies have shown that indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl palmitate, may degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to 5-Bromo-6-chloro-1H-indol-3-yl palmitate may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-6-chloro-1H-indol-3-yl palmitate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways or inhibition of specific enzymes . At higher doses, 5-Bromo-6-chloro-1H-indol-3-yl palmitate may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing potential side effects .

Metabolic Pathways

5-Bromo-6-chloro-1H-indol-3-yl palmitate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux or altering metabolite levels . Understanding the metabolic pathways of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of 5-Bromo-6-chloro-1H-indol-3-yl palmitate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-Bromo-6-chloro-1H-indol-3-yl palmitate within cells can influence its activity and function . For instance, indole derivatives may accumulate in specific cellular compartments, such as the nucleus or mitochondria, where they exert their effects on gene expression or cellular metabolism .

Subcellular Localization

The subcellular localization of 5-Bromo-6-chloro-1H-indol-3-yl palmitate is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives may contain nuclear localization signals that facilitate their transport into the nucleus, where they can interact with transcription factors or other nuclear proteins . Additionally, the subcellular localization of 5-Bromo-6-chloro-1H-indol-3-yl palmitate may influence its stability and degradation, affecting its long-term biological activity .

Eigenschaften

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)29-23-18-27-22-17-21(26)20(25)16-19(22)23/h16-18,27H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKOVBOTMHBOLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)